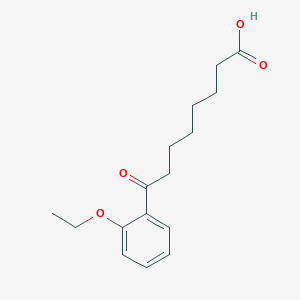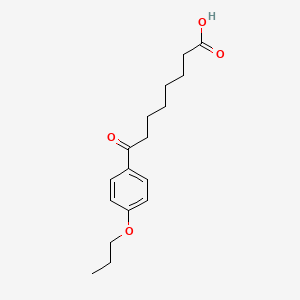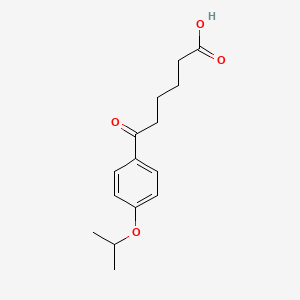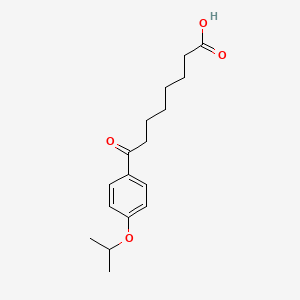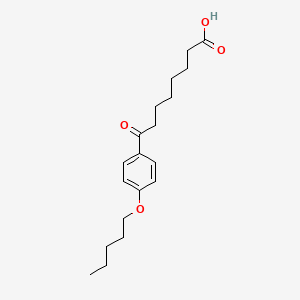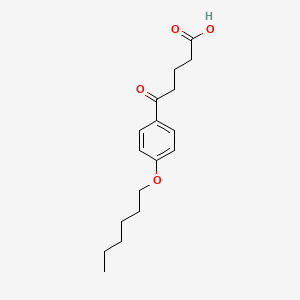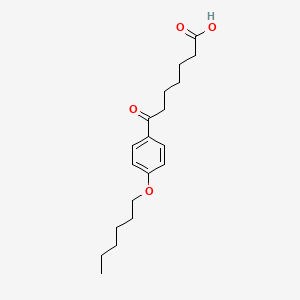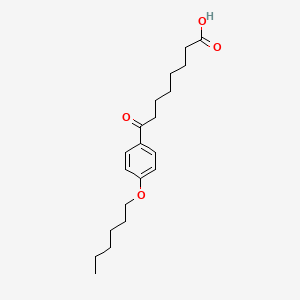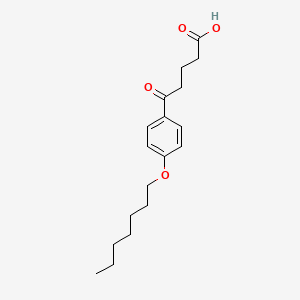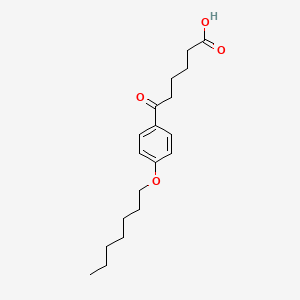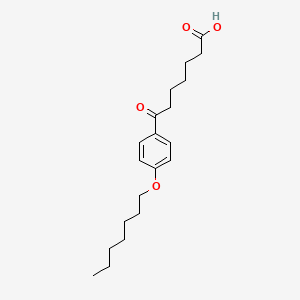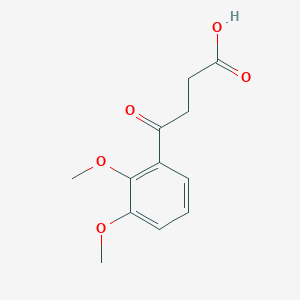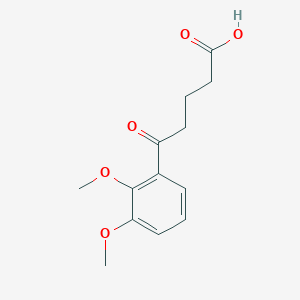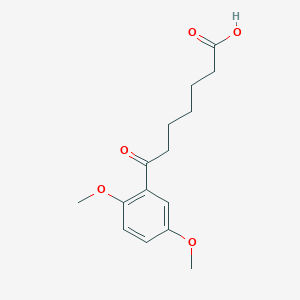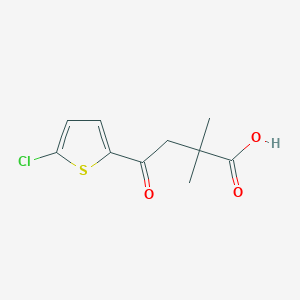
4-(5-Chloro-2-thienyl)-2,2-dimethyl-4-oxobutyric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene ring, chlorine atom, methyl groups, and carboxylic acid group would all contribute to the overall structure. The thiophene ring and carboxylic acid group are likely to be planar, while the chlorine and methyl groups could add some three-dimensionality to the structure .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The thiophene ring, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The carboxylic acid group could participate in acid-base reactions, and the ketone could undergo addition reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents like water, while the nonpolar thiophene ring and methyl groups could make it soluble in nonpolar solvents .
Wissenschaftliche Forschungsanwendungen
Bioactivity in Agricultural Chemistry
4-(5-Chloro-2-thienyl)-2,2-dimethyl-4-oxobutyric acid, a derivative of cyclopropanecarboxylic acid, has been studied for its bioactivity. Research by Tian et al. (2009) explores the synthesis of related compounds, revealing their potential as herbicides and fungicides. This suggests a significant application in agricultural chemistry for pest control (Tian, Song, Wang, & Liu, 2009).
Organic Synthesis and Compound Formation
Studies have focused on the reactions of chlorothiophene, a related compound, in the formation of various derivatives, as explored by Sone et al. (1979). This research contributes to the understanding of organic synthesis processes, particularly in the formation of dimer-type products containing a tetrahydro-2-thiophenone moiety (Sone, Shiromaru, Igarashi, Kato, & Sawara, 1979).
Medicinal Chemistry Applications
The compound's derivatives have been studied for their medicinal properties. Ladurée et al. (1989) investigated the antileukemic activity of certain derivatives, indicating potential applications in cancer treatment (Ladurée, Lancelot, Robba, Chenu, & Mathé, 1989).
Interaction with Biomolecules
The compound and its derivatives have been researched for interactions with DNA and other biomolecules. Sirajuddin et al. (2015) synthesized a related compound and studied its interaction with DNA, alongside its antioxidant and antitumor activities. This research has implications for the development of new drugs and therapeutic agents (Sirajuddin, Nooruddin, Ali, McKee, Khan, & Malook, 2015).
Zukünftige Richtungen
The potential applications of this compound would depend on its physical, chemical, and biological properties. Compounds containing thiophene rings are found in a variety of areas, including pharmaceuticals, dyes, and materials science, suggesting that this compound could potentially have interesting applications in these areas .
Eigenschaften
IUPAC Name |
4-(5-chlorothiophen-2-yl)-2,2-dimethyl-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-10(2,9(13)14)5-6(12)7-3-4-8(11)15-7/h3-4H,5H2,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIDCWDLXJFWMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)C1=CC=C(S1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101220200 |
Source


|
| Record name | 5-Chloro-α,α-dimethyl-γ-oxo-2-thiophenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Chloro-2-thienyl)-2,2-dimethyl-4-oxobutyric acid | |
CAS RN |
951893-98-4 |
Source


|
| Record name | 5-Chloro-α,α-dimethyl-γ-oxo-2-thiophenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951893-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-α,α-dimethyl-γ-oxo-2-thiophenebutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101220200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

